METHYL 1-[(1,9-DIMETHYL-4-OXO-1,4-DIHYDROPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-2-YL)CARBONYL]-4-PIPERIDINECARBOXYLATE
Overview
Description
METHYL 1-[(1,9-DIMETHYL-4-OXO-1,4-DIHYDROPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-2-YL)CARBONYL]-4-PIPERIDINECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core, which is a fused ring system that contributes to its unique chemical properties.
Preparation Methods
The synthesis of METHYL 1-[(1,9-DIMETHYL-4-OXO-1,4-DIHYDROPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-2-YL)CARBONYL]-4-PIPERIDINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . Industrial production methods may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
METHYL 1-[(1,9-DIMETHYL-4-OXO-1,4-DIHYDROPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-2-YL)CARBONYL]-4-PIPERIDINECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-microbial properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives, such as:
- Ethyl 4-{[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]amino}benzoate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of METHYL 1-[(1,9-DIMETHYL-4-OXO-1,4-DIHYDROPYRIDO[1,2-A]PYRROLO[2,3-D]PYRIMIDIN-2-YL)CARBONYL]-4-PIPERIDINECARBOXYLATE lies in its specific combination of functional groups, which confer distinct reactivity and potential applications.
Properties
IUPAC Name |
methyl 1-(6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-12-5-4-8-24-16(12)21-17-14(18(24)25)11-15(22(17)2)19(26)23-9-6-13(7-10-23)20(27)28-3/h4-5,8,11,13H,6-7,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRZVTVAKXARGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)N4CCC(CC4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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